molecular formula C6H12ClNO2 B12980096 (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride

(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12980096
M. Wt: 165.62 g/mol
InChI Key: GWZSHTKJOFTCDR-JBUOLDKXSA-N
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Description

(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, using a chiral catalyst. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride include:

  • (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid hydrochloride
  • (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl]methanol hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in various applications, particularly in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(3R,4S)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1

InChI Key

GWZSHTKJOFTCDR-JBUOLDKXSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H]1C(=O)O.Cl

Canonical SMILES

CC1CNCC1C(=O)O.Cl

Origin of Product

United States

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